molecular formula C6H14O2S B14683138 2,2-Dimethylpropyl methanesulfinate CAS No. 31401-20-4

2,2-Dimethylpropyl methanesulfinate

Cat. No.: B14683138
CAS No.: 31401-20-4
M. Wt: 150.24 g/mol
InChI Key: GSBGJESRYYSADP-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl methanesulfinate is an organic compound with the molecular formula C6H14O2S. It is a sulfinate ester, which is a class of organosulfur compounds. This compound is known for its unique structural features, including a branched alkyl group attached to a methanesulfinate moiety. The presence of the 2,2-dimethylpropyl group imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl methanesulfinate typically involves the reaction of 2,2-dimethylpropanol with methanesulfinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,2-Dimethylpropanol+Methanesulfinyl chloride2,2-Dimethylpropyl methanesulfinate+HCl\text{2,2-Dimethylpropanol} + \text{Methanesulfinyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylpropanol+Methanesulfinyl chloride→2,2-Dimethylpropyl methanesulfinate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl methanesulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

2,2-Dimethylpropyl methanesulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfinate group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl methanesulfinate involves the cleavage of the alkyl-oxygen bond in the sulfinate ester. This cleavage can lead to the formation of reactive intermediates that can interact with various molecular targets. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropyl methanesulfonate
  • 2,2-Dimethylpropyl sulfinate
  • 2,2-Dimethylpropyl sulfonate

Uniqueness

2,2-Dimethylpropyl methanesulfinate is unique due to its specific structural features, which impart distinct reactivity and chemical properties. The presence of the methanesulfinate group allows for specific types of chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

31401-20-4

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

2,2-dimethylpropyl methanesulfinate

InChI

InChI=1S/C6H14O2S/c1-6(2,3)5-8-9(4)7/h5H2,1-4H3

InChI Key

GSBGJESRYYSADP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)C

Origin of Product

United States

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